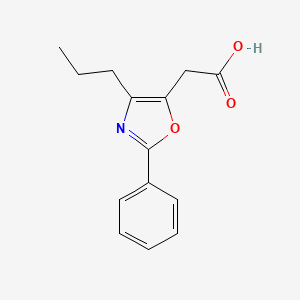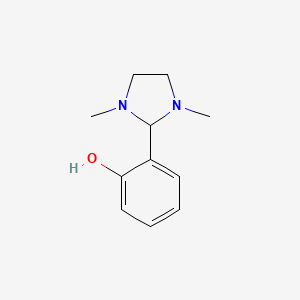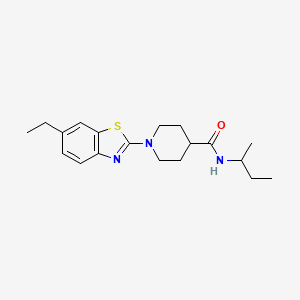
(2-Phenyl-4-propyl-1,3-oxazol-5-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenyl-4-propyl-1,3-oxazol-5-YL)acetic acid is a chemical compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms This compound is characterized by its phenyl group attached to the second position, a propyl group at the fourth position, and an acetic acid moiety at the fifth position of the oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenyl-4-propyl-1,3-oxazol-5-YL)acetic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of amino acids or their derivatives. For instance, the reaction of phenylalanine with propylamine under acidic conditions can lead to the formation of the oxazole ring.
Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced through esterification or amidation reactions. For example, the oxazole derivative can be treated with acetic anhydride or acetyl chloride to form the acetic acid derivative.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions and catalysts to improve yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Phenyl-4-propyl-1,3-oxazol-5-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at different positions of the oxazole ring can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced analogs, and various substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Phenyl-4-propyl-1,3-oxazol-5-YL)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2-Phenyl-4-propyl-1,3-oxazol-5-YL)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
(2-Phenyl-4-propyl-1,3-oxazol-5-YL)acetic acid can be compared with other similar compounds, such as:
2-Phenyl-4-methyl-1,3-oxazol-5-YL)acetic acid: Similar structure but with a methyl group instead of a propyl group.
2-Phenyl-4-ethyl-1,3-oxazol-5-YL)acetic acid: Similar structure but with an ethyl group instead of a propyl group.
2-Phenyl-4-butyl-1,3-oxazol-5-YL)acetic acid: Similar structure but with a butyl group instead of a propyl group.
These compounds share the oxazole core and phenyl group but differ in the alkyl chain length at the fourth position, which can influence their chemical properties and biological activities.
Eigenschaften
IUPAC Name |
2-(2-phenyl-4-propyl-1,3-oxazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-6-11-12(9-13(16)17)18-14(15-11)10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHCBZMRLJLZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(OC(=N1)C2=CC=CC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Chloro-6-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazine](/img/structure/B7879895.png)
![1-{[5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylthien-3-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7879902.png)
![1-({2-Methyl-5-[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)piperidine-4-carboxylic acid](/img/structure/B7879903.png)
![3-[3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B7879909.png)
![1-[3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B7879911.png)
![[7-(morpholin-4-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid](/img/structure/B7879914.png)
![N-[(3-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7879925.png)




![Ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4,6-dimethylnicotinate](/img/structure/B7879967.png)
![3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B7879980.png)
![Ethyl (2E)-[(6-chloropyridazin-3-yl)hydrazono]acetate](/img/structure/B7879987.png)
